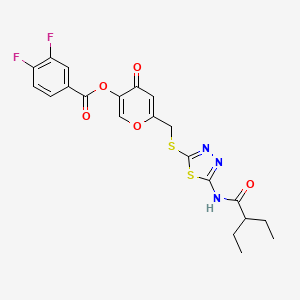

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate

Beschreibung

This compound is a heterocyclic hybrid molecule featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a 4-oxo-4H-pyran ring, which is esterified with a 3,4-difluorobenzoate group. The thiadiazole moiety is substituted with a 2-ethylbutanamido group, contributing to its lipophilic character.

Eigenschaften

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O5S2/c1-3-11(4-2)18(28)24-20-25-26-21(33-20)32-10-13-8-16(27)17(9-30-13)31-19(29)12-5-6-14(22)15(23)7-12/h5-9,11H,3-4,10H2,1-2H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMZUWZTGKNQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a thiadiazole moiety, a pyran ring, and a benzoate ester, which contribute to its diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 592.7 g/mol. The compound's structure is characterized by:

| Component | Description |

|---|---|

| Thiadiazole | A five-membered ring containing sulfur and nitrogen, known for its antimicrobial properties. |

| Pyran Ring | A six-membered ring with an oxygen atom, often associated with anticancer activity. |

| Benzoate Ester | An ester functional group that enhances solubility and bioactivity. |

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate demonstrated effective inhibition against various pathogens. In one study, related thiadiazole derivatives showed an EC50 value of 3.43 μg/ml against Phytophthora infestans, outperforming standard treatments like Dimethomorph (5.52 μg/ml) .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The combination of the thiadiazole nucleus with other active groups has been shown to enhance cytotoxicity against cancer cell lines such as HeLa and MCF-7. For example, compounds featuring similar structural motifs have displayed IC50 values as low as 29 μM against the HeLa cell line .

The biological activity of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate may involve several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Interaction with Cellular Targets : It likely interacts with specific proteins or receptors that modulate cellular pathways related to growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, leading to cell death.

Comparative Analysis

When compared to other bioactive compounds:

| Compound | Activity Type | IC50/EC50 Values |

|---|---|---|

| 6-(Thiadiazole Derivative) | Antimicrobial | EC50 = 3.43 μg/ml |

| Compound A (Related Thiadiazole) | Anticancer | IC50 = 29 μM (HeLa) |

| Dimethomorph | Antimicrobial | EC50 = 5.52 μg/ml |

This table illustrates the superior activity of certain derivatives over established treatments.

Case Studies

Recent studies have highlighted the efficacy of thiadiazole derivatives in various biological applications:

- Study on Antimicrobial Properties : A series of thiadiazole derivatives were synthesized and tested against multiple bacterial strains, showcasing significant antibacterial activity .

- Cytotoxicity Evaluation : The cytotoxic effects were evaluated using MTT assays on different cancer cell lines, revealing promising results for further development .

- Mechanistic Insights : Investigations into the mechanism of action have provided insights into how these compounds interact at the molecular level, paving the way for targeted drug design .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound's structure includes several key functional groups:

- Thiadiazole moiety : Known for its antimicrobial properties.

- Pyran ring : Associated with various biological activities, including cytotoxicity.

- Difluorobenzoate group : Enhances lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole derivatives exhibit significant antibacterial and antifungal activities. The presence of the thiadiazole group in this compound is crucial for its antimicrobial effects. Studies have shown effective inhibition against various microbial strains:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated using the MTT assay against various cancer cell lines. Significant cytotoxicity was observed, especially against HeLa and MCF-7 cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 29 | Induction of apoptosis |

| MCF-7 | 35 | Cell cycle arrest in G2/M phase |

The increased lipophilicity due to the pyran and thiadiazole groups enhances the compound's ability to penetrate cell membranes, thereby increasing its cytotoxic effects.

Case Studies

- Study on Thiadiazole Derivatives : A comprehensive study evaluated a series of thiadiazole derivatives for their antibacterial and cytotoxic properties. The findings indicated that modifications to the thiadiazole ring significantly affected both activities. Compounds similar to our target exhibited potent activity against resistant strains of bacteria.

- Pyran Derivatives in Cancer Therapy : Another research focused on pyran derivatives highlighted their potential as anticancer agents. The study found that compounds with a similar structure effectively induced apoptosis in cancer cells through mitochondrial pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Structure Influence: The 4-oxo-4H-pyran core in the target compound contrasts with the pyrazole in and the chromen-4-one in . Pyran derivatives are often associated with antioxidant or anti-inflammatory activity, while chromenones (e.g., flavones) are linked to kinase inhibition . The thiadiazole moiety in the target compound is retained in analogues from and , suggesting its role in stabilizing interactions with biological targets via sulfur-based hydrogen bonding or π-stacking .

The 2-ethylbutanamido side chain on the thiadiazole may improve membrane permeability due to its lipophilic nature, a feature absent in the phenyl-substituted thiadiazoles of .

Physicochemical Properties

Table 2: Predicted Properties (Comparative Analysis)

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| LogP (lipophilicity) | ~3.5 (high) | ~2.8 | ~2.1 |

| Solubility (mg/mL) | <0.1 | 0.3–0.5 | 0.2–0.4 |

| Hydrogen Bond Donors | 2 | 3 | 4 |

| Molecular Weight (g/mol) | ~523 | ~480 | ~531 |

- The target compound’s higher LogP (due to 2-ethylbutanamido and difluorobenzoate) suggests superior membrane penetration but poorer aqueous solubility compared to analogues .

Q & A

Basic Research Questions

Q. What synthetic strategies are used to assemble the 1,3,4-thiadiazole and pyran moieties in this compound?

- The 1,3,4-thiadiazole core is typically synthesized via cyclocondensation of thiosemicarbazides with aldehydes or ketones under acidic conditions. For example, 5-substituted thiadiazoles can be prepared by reacting 2-phenylthiazole-4-carbaldehyde with thiosemicarbazide in ethanol under reflux, followed by purification via recrystallization . The pyran-4-one moiety is often constructed using Claisen-Schmidt condensation or Michael addition, with subsequent esterification of the 3,4-difluorobenzoate group via Steglich or mixed anhydride methods.

Q. How is the compound’s purity and structural identity validated experimentally?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%).

- Spectroscopy :

- ¹H NMR (DMSO-d₆, 500 MHz): Assign protons in the thiadiazole (δ 9.05–10.04), pyran-4-one (δ 6.5–7.5), and difluorobenzoate (δ 7.3–7.5) regions .

- MS (EI) : Molecular ion [M+H]⁺ confirms the molecular weight.

- Elemental Analysis : Validates C, H, N, and S percentages (e.g., C: ±0.3% deviation) .

Advanced Research Questions

Q. What reaction parameters critically influence the yield of the thioether linkage between thiadiazole and pyran moieties?

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution of thiol groups.

- Catalysts : Use tetrabutylammonium iodide (TBAI) to stabilize transition states in thio-Michael additions .

- Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation (e.g., disulfide byproducts).

- Methodology : Design of Experiments (DoE) with Central Composite Design (CCD) identifies optimal molar ratios and reaction times .

Q. How can computational modeling elucidate the role of 3,4-difluorobenzoate in target binding?

- Docking Studies : Use AutoDock Vina to dock the compound into enzyme active sites (e.g., kinases or esterases). The fluorinated benzoate’s electron-withdrawing effects enhance π-stacking with aromatic residues (e.g., Phe, Tyr) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Fluorine atoms increase hydrophobic interactions, reducing ligand desolvation penalties .

- SAR Analysis : Compare with non-fluorinated analogs to quantify fluorine’s contribution to IC₅₀ values .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify rapid oxidative degradation (e.g., CYP3A4-mediated). Introduce steric hindrance near metabolically labile sites .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; modify substituents to reduce albumin binding if >95% .

- Pharmacokinetic Modeling : Fit in vitro clearance data to predict in vivo half-life (e.g., Wagner-Nelson method) and adjust dosing regimens .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.